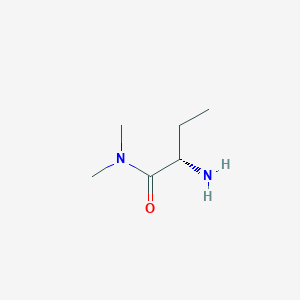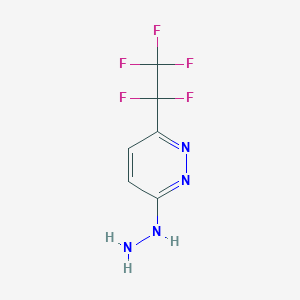
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
The synthesis of (6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be achieved through the cyclization of appropriate precursors such as hydrazine and 1,4-dicarbonyl compounds.
Introduction of Pentafluoroethyl Group: The pentafluoroethyl group can be introduced through a nucleophilic substitution reaction using pentafluoroethyl halides.
Hydrazine Addition: The final step involves the addition of hydrazine to the pyridazine ring, which can be achieved through a condensation reaction under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Biological Studies: The compound can be used as a probe or reagent in biological studies to investigate various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
(6-Pentafluoroethyl-pyridazin-3-yl)-hydrazine can be compared with other similar compounds, such as:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share a similar core structure but differ in their functional groups and applications.
Hydrazine Derivatives: Compounds containing hydrazine moieties, such as hydrazones and hydrazides, have similar reactivity but differ in their overall structure and properties.
Fluorinated Compounds: Compounds with fluorinated groups, such as trifluoromethyl and pentafluoroethyl derivatives, share similar chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C6H5F5N4 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-1-2-4(13-12)15-14-3/h1-2H,12H2,(H,13,15) |
InChI Key |
FTWXCPBPMXPTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(C(F)(F)F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B11761456.png)

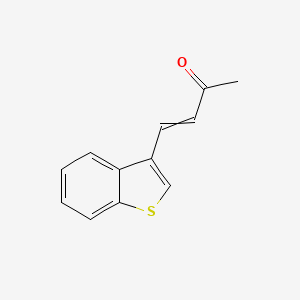
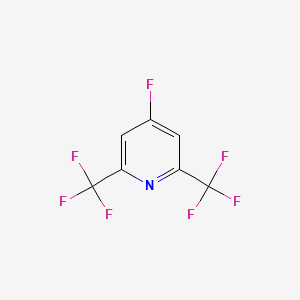
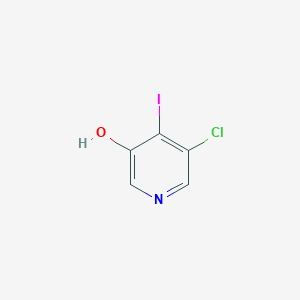
![3-Benzyl-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline](/img/structure/B11761477.png)
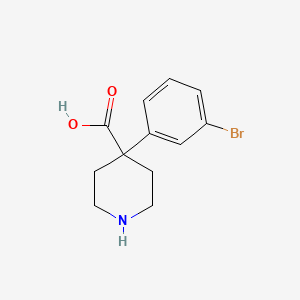

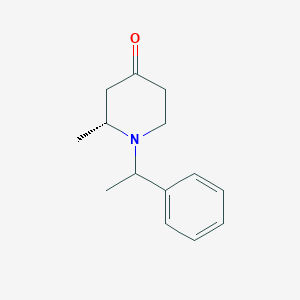
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)
